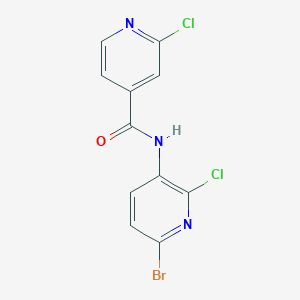
N-(6-bromo-2-chloropyridin-3-yl)-2-chloropyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromo-2-chloropyridin-3-yl)-2-chloropyridine-4-carboxamide: is a halogenated heterocyclic compound characterized by the presence of bromine and chlorine atoms on its pyridine rings
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the halogenation of pyridine derivatives. One common method involves the reaction of 6-bromo-2-chloropyridin-3-ylamine with 2-chloropyridine-4-carbonyl chloride in the presence of a suitable base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine and chlorine atoms can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to remove halogen atoms, resulting in the formation of less halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Bromine and chlorine can be converted to bromates and chlorates, respectively.
Reduction Products: Less halogenated pyridine derivatives.
Substitution Products: A variety of functionalized pyridine derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.
Medicine: In the medical field, derivatives of this compound may be explored for their pharmacological properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used as a precursor for the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism by which N-(6-bromo-2-chloropyridin-3-yl)-2-chloropyridine-4-carboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Chlorantraniliprole: A related compound used as an insecticide.
3-Bromo-4-chloro-1-(3-chloro-2-pyridyl)-2-methyl-6-(methylcarbamoyl)pyrazole-5-carboxanilide: Another halogenated pyridine derivative with potential insecticidal properties.
Uniqueness: N-(6-bromo-2-chloropyridin-3-yl)-2-chloropyridine-4-carboxamide is unique due to its specific halogenation pattern and the presence of both bromine and chlorine atoms on the pyridine rings. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
N-(6-bromo-2-chloropyridin-3-yl)-2-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2N3O/c12-8-2-1-7(10(14)17-8)16-11(18)6-3-4-15-9(13)5-6/h1-5H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVSFEXANZMGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1NC(=O)C2=CC(=NC=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














